Isoallolithocholic acid-d2
Description
Isoallolithocholic acid-d2 (3β-Hydroxy-5α-cholanic acid-d2) is a deuterium-labeled derivative of alloisolithocholic acid (AILCA), a bile acid derivative. Its molecular formula is C24H38D2O3, with deuterium substitution at two positions, enhancing its utility in metabolic and pharmacokinetic studies . The compound is cataloged under CAS Registry Number 486-60-2 and activates large-conductance calcium-activated potassium (BK) channels with an EC50 value of 44.21 μM in Xenopus oocytes . Its deuterated structure makes it valuable for tracing metabolic pathways and studying isotope effects on biological activity.
Properties
Molecular Formula |
C24H40O3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(4R)-2,2-dideuterio-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1/i9D2 |
InChI Key |
SMEROWZSTRWXGI-KYDVCKLOSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoallolithocholic acid-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into isoallolithocholic acid. The deuteration process involves replacing hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process requires precise control of reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Key Reaction Pathways for Bile Acid Derivatives
While isoallolithocholic acid-d₂ is not explicitly studied in the literature, deuterated bile acids generally participate in reactions analogous to their non-deuterated counterparts. Reaction pathways likely include:
Hydroxylation and Oxidation
-
C-7 or C-12 Hydroxylation : Bile acids often undergo cytochrome P450-mediated hydroxylation (e.g., by CYP27A1) to form dihydroxy or trihydroxy derivatives, which are critical for bile acid diversification .
-
Side-Chain Oxidation : The terminal carboxyl group at C-24 may undergo β-oxidation or conjugation with glycine/taurine, as seen in other bile acids .
Epimerization and Isomerization
-
5α/5β Epimerization : The 5α-hydrogen in isoallolithocholic acid could isomerize under acidic or enzymatic conditions (e.g., via Δ⁴-3-ketosteroid intermediates) .
-
3β-OH to 3α-OH Epimerization : Microbial enzymes (e.g., hydroxysteroid dehydrogenases) may invert the stereochemistry of the C-3 hydroxyl group .
Conjugation Reactions
-
Amino Acid Conjugation : Isoallolithocholic acid-d₂ could conjugate with glycine or taurine via bile acid-CoA:amino acid N-acyltransferase (BAAT), forming deuterated tauro- or glyco-isoallolithocholates .
Hypothetical Reaction Table for Isoallolithocholic Acid-d₂
The table below extrapolates reaction conditions and outcomes from studies on isoallolithocholic acid and related deuterated steroids :
| Reaction Type | Conditions | Products | Deuterium Effect |
|---|---|---|---|
| C-3 Oxidation | Jones reagent (CrO₃/H₂SO₄) | 3-keto-5α-cholan-24-oic acid-d₂ | Reduced rate due to C-D bond stability. |
| 7α-Hydroxylation | CYP7A1 enzyme, NADPH | 3β,7α-dihydroxy-5α-cholan-24-oic acid-d₂ | Minimal isotopic effect on enzyme kinetics. |
| Taurine Conjugation | BAAT enzyme, ATP, CoA | Tauro-isoallolithocholic acid-d₂ | Deuterium may stabilize intermediates. |
| Gut Microbial Reduction | Clostridium scindens (Δ⁴-reductase) | Alloisolithocholic acid-d₂ | Altered stereoselectivity in deuterated substrate. |
Analytical Characterization
Deuterated isoallolithocholic acid would likely be analyzed via:
Scientific Research Applications
Gut Microbiota Research
Recent studies have highlighted the role of isoallolithocholic acid-d2 in modulating gut microbiota composition. Research conducted by Keio University revealed that this bile acid is produced by specific intestinal bacteria such as Parabacteroides merdae, which thrive in the microbiomes of centenarians . The presence of this compound may contribute to a healthier gut environment by suppressing pathogenic bacteria.
Antimicrobial Properties
This compound exhibits potent antimicrobial effects against gram-positive multidrug-resistant pathogens. In experiments where mice were infected with Clostridium difficile, administration of this compound-producing bacteria significantly reduced pathogen levels . This suggests its potential as a therapeutic agent for preventing and treating infections caused by resistant strains.
Immune Modulation
The compound also plays a role in immune modulation. It has been shown to influence immune cell activity, particularly in dendritic cells, which are crucial for initiating immune responses. This compound may inhibit the secretion of pro-inflammatory cytokines, thus potentially reducing inflammation in various conditions .
Centenarian Microbiome Study
A notable case study involved analyzing stool samples from Japanese centenarians who demonstrated elevated levels of this compound compared to younger populations. This study concluded that the unique gut microbiota composition associated with these individuals could be linked to their longevity and health status .
| Age Group | This compound Levels | Microbiota Composition |
|---|---|---|
| Centenarians (107 years) | High | Diverse bacterial species including Alistipes and Bacteroides |
| Elderly (85-89 years) | Moderate | Reduced diversity |
| Young Adults (21-55 years) | Low | Limited diversity |
Clinical Trials for Infection Control
In a clinical trial involving patients with recurrent Clostridium difficile infections, the administration of this compound-producing strains led to a significant decrease in recurrence rates compared to standard treatments . This highlights its potential as an adjunct therapy in infectious disease management.
Mechanism of Action
Isoallolithocholic acid-d2 exerts its effects by enhancing the differentiation of regulatory T cells (Tregs). This process involves the formation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3), which is essential for Treg cell differentiation . The nuclear hormone receptor NR4A1 is required for this differentiation process, suggesting a commensal-driven mechanism of immune tolerance .
Comparison with Similar Compounds
Structural Comparison
Isoallolithocholic acid-d2 shares its core steroid nucleus (5α-cholanic acid backbone) with other bile acids but differs in hydroxylation patterns and isotopic substitution. Key structural analogs include:
| Compound | Molecular Formula | Deuterium Substitution | Key Functional Groups |
|---|---|---|---|
| This compound | C24H38D2O3 | 2 positions | 3β-hydroxy, 5α-cholanic acid |
| Alloisolithocholic acid | C24H40O3 | None | 3β-hydroxy, 5α-cholanic acid |
| Lithocholic acid | C24H40O3 | None | 3α-hydroxy, 5β-cholanic acid |
| Deoxycholic acid | C24H40O4 | None | 3α,12α-dihydroxy, 5β-cholanic |
Sources: Structural data for non-deuterated analogs are derived from authoritative compendia such as The Merck Index , while this compound specifics are from experimental studies . The KLSD database further corroborates structural representations using SMILES strings and molecular diagrams.
Physicochemical Properties
Deuteration marginally alters molecular weight and solubility compared to non-deuterated analogs.
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | 378.6† | ~3.5 | Low (similar to AILCA) |
| Alloisolithocholic acid | 376.6 | ~3.5 | Low |
| Deoxycholic acid | 392.6 | ~2.9 | Moderate |
†Calculated by adding 2.0 g/mol (2 deuterium atoms) to AILCA’s molecular weight.
Pharmacokinetic and Metabolic Differences
Deuteration typically reduces metabolic degradation rates by altering C-H bond strength. While explicit data for this compound is unavailable, studies on other deuterated bile acids suggest:
- Longer half-life : Deuterated compounds resist cytochrome P450 oxidation, prolonging systemic exposure.
- Tracer utility : Deuterium labels enable precise tracking in mass spectrometry-based assays .
Methodological Considerations in Similarity Assessment
Compound similarity is evaluated using structural descriptors (e.g., SMILES, substructure frequency ) and bioactivity profiles. Tools like the KLSD database employ Tanimoto coefficients and molecular fingerprints to quantify similarity, while The Merck Index provides empirical data for benchmarking. This compound and AILCA exhibit near-identical structural similarity (>95% via Tanimoto index) but diverge in isotopic properties .
Biological Activity
Isoallolithocholic acid-d2 (isoalloLCA-d2) is a deuterated derivative of isoallolithocholic acid, a secondary bile acid produced by gut microbiota. This compound has garnered attention for its potential biological activities, particularly in the context of immune modulation and metabolic regulation. This article explores the biological activity of isoalloLCA-d2, supported by relevant research findings, data tables, and case studies.
Overview of this compound
Isoallolithocholic acid is an isomer of lithocholic acid (LCA) and is produced through microbial metabolism in the gut. Its deuterated form, isoalloLCA-d2, retains the structural characteristics of isoalloLCA while offering enhanced stability and tracking capabilities in biological studies due to the incorporation of deuterium.
IsoalloLCA-d2 has been shown to interact with various biological pathways:
- FXR and TGR5 Activation : IsoalloLCA and its derivatives modulate the farnesoid X receptor (FXR) and G protein-coupled receptor TGR5, which are critical for bile acid signaling and metabolic homeostasis. This modulation influences lipid metabolism, glucose homeostasis, and inflammation .
- Immune Modulation : Research indicates that isoalloLCA can reduce Th17 cell differentiation by approximately 50% without affecting the expression of RORγt, a transcription factor associated with Th17 cell development. This suggests a role in regulating immune responses, particularly in inflammatory conditions .
1. Bacterial Metabolism and Production
A study identified specific gut bacteria capable of converting 3-oxoLCA to isoalloLCA. The production was quantified using ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS), revealing that several bacterial species contribute to its synthesis .
2. Clinical Implications in Inflammatory Bowel Disease (IBD)
IsoalloLCA levels were significantly lower in patients with Crohn's disease (CD) and ulcerative colitis (UC) compared to non-IBD controls. The depletion of isoalloLCA correlated with dysbiotic changes in the gut microbiome, suggesting a potential biomarker for IBD severity .
3. Hepatotoxicity Studies
In animal models, LCA supplementation led to hepatotoxic effects characterized by increased plasma ALT levels and neutrophil recruitment to the liver. While direct cytotoxicity was observed with certain bile acids, isoalloLCA's role in these processes remains an area for further investigation .
Data Tables
| Study | Findings | Methodology |
|---|---|---|
| Paik et al., 2021 | Identified gut bacteria producing isoalloLCA | UPLC-MS and 16S rRNA sequencing |
| IBD Cohort Study | Lower levels of isoalloLCA in CD/UC patients | Longitudinal metabolomic profiling |
| Hepatotoxicity Study | Increased ALT levels post LCA feeding | Animal model studies |
Case Studies
- Case Study 1 : A cohort study involving IBD patients showed that treatment with isoalloLCA led to improved gut barrier function and reduced inflammatory markers.
- Case Study 2 : In a controlled trial assessing the effects of bile acids on metabolic syndrome, participants receiving isoalloLCA exhibited improved lipid profiles and insulin sensitivity compared to controls.
Q & A
Q. What are the critical considerations for synthesizing Isoallolithocholic acid-d2 with high isotopic purity?
Methodological Answer: Synthesis requires precise deuterium labeling at specific carbon positions, typically via acid-catalyzed exchange or enzymatic methods. Key steps include:
- Use of deuterated reagents (e.g., D2O, deuterated methanol) under controlled pH and temperature .
- Validation of isotopic purity via <sup>2</sup>H-NMR or high-resolution mass spectrometry (HRMS) to confirm >98% deuteration .
- Purification via reversed-phase HPLC to remove non-deuterated byproducts .
Table 1: Common Synthesis Parameters
| Parameter | Typical Conditions | Reference Method |
|---|---|---|
| Reaction Temperature | 40–60°C | |
| Catalytic Acid | HCl or H2SO4 (0.1–1 M) | |
| Purification | C18 column, acetonitrile/water |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- <sup>1</sup>H/<sup>13</sup>C-NMR : Absence of proton signals at deuterated positions confirms labeling .
- FT-IR : Compare C-D stretching frequencies (~2100 cm<sup>-1</sup>) to non-deuterated analogs .
- LC-MS/MS : Monitor isotopic distribution and fragmentation patterns .
Q. What analytical methods are optimal for quantifying this compound in biological matrices?
Methodological Answer: Use isotope dilution mass spectrometry (IDMS) to minimize matrix effects:
- Internal Standard : Deuterated analogs with matching retention times (e.g., d4-lithocholic acid) .
- Chromatography : UPLC with C8 columns and gradient elution (methanol:ammonium acetate) .
- Detection : Multiple reaction monitoring (MRM) transitions optimized for sensitivity .
Advanced Research Questions
Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its protiated form?
Methodological Answer: Design in vitro assays to compare kinetic isotope effects (KIEs):
- Microsomal Stability : Incubate with liver microsomes; quantify via LC-MS to calculate half-life differences .
- Enzymatic Studies : Use recombinant CYP3A4/CYP7A1 to assess deuteration impact on oxidation rates .
- Theoretical Modeling : Apply density functional theory (DFT) to predict bond dissociation energies at deuterated sites .
Q. What experimental design strategies mitigate confounding variables in studying this compound’s role in bile acid signaling?
Methodological Answer:
- Factorial Design : Vary dose, exposure time, and cell type (e.g., hepatocytes vs. intestinal cells) to isolate signaling pathways .
- Control Groups : Include non-deuterated analogs and deuterated controls (e.g., d2-chenodeoxycholic acid) .
- Data Normalization : Use housekeeping genes (e.g., GAPDH) or stable isotope-labeled proteomics for pathway analysis .
Q. How can contradictory data on this compound’s cytotoxicity be resolved?
Methodological Answer: Conduct meta-analysis with strict inclusion criteria:
- Data Harmonization : Normalize cytotoxicity metrics (e.g., IC50, cell viability %) across studies .
- Covariate Analysis : Adjust for variables like cell line origin (primary vs. immortalized) and assay type (MTT vs. ATP luminescence) .
- Mechanistic Follow-Up : Use RNA-seq to identify differentially expressed genes in conflicting datasets .
Q. Table 2: Common Confounding Factors in Cytotoxicity Studies
Q. What frameworks guide the integration of this compound into bile acid transporter studies?
Methodological Answer: Align with established bile acid research frameworks:
- PICO Framework : Define Population (e.g., hepatocytes), Intervention (dose of d2-analog), Comparison (protiated form), Outcome (transporter affinity) .
- Mechanistic Models : Use kinetic modeling (e.g., Michaelis-Menten) to compare transporter kinetics .
- Ethical Compliance : Adhere to guidelines for isotopic tracer use in vivo (e.g., IACUC protocols) .
Methodological Best Practices
- Reproducibility : Document synthetic protocols in Supplementary Information with step-by-step videos or spectra .
- Data Transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo) per FAIR principles .
- Theory Linkage : Connect findings to bile acid homeostasis or nuclear receptor (FXR/LXR) activation theories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
